What are the chemical properties of Direct Black 22 for research use?
What are the chemical properties of Direct Black 22 for research use?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 22, also known by its Colour Index name C.I. 35435, is a polyazo dye belonging to the azo dye class.[1] Primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and paper, its chemical properties and potential biological effects have also made it a subject of interest in environmental and toxicological research.[1][2] This technical guide provides an in-depth overview of the chemical properties of Direct Black 22 for research use, focusing on its physicochemical characteristics, toxicological profile, and relevant experimental protocols. While its applications in drug development are not established, the provided data on its chemical behavior and biological impact are valuable for toxicological assessment and environmental safety studies.
Chemical and Physical Properties
Direct Black 22 is a complex organic salt characterized by multiple azo groups (-N=N-) which are responsible for its deep black color.[1] Its chemical structure and properties are summarized below.
Table 1: General Chemical Properties of Direct Black 22
| Property | Value | Reference |
| Chemical Name | trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | [3] |
| CAS Number | 6473-13-8 | [3] |
| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | [3] |
| Molecular Weight | 1083.97 g/mol | [3] |
| Chemical Class | Polyazo Dye | |
| Appearance | Black or blue-gray powder |
Table 2: Physicochemical Properties of Direct Black 22
| Property | Value/Description | Reference |
| Solubility | Good solubility in water, forming a violet-black solution. | |
| λmax (Absorbance Peak) | 476 nm | [4] |
| pH of 1% Solution | 6.0 - 8.0 | [5] |
| Behavior in Acids | In concentrated sulfuric acid, it dissolves to form a violet-black solution, with a brown precipitate upon dilution. In concentrated nitric acid, it forms a reddish-brown solution with precipitation. A brownish-black precipitate forms with the addition of concentrated hydrochloric acid to an aqueous solution. | |
| Behavior in Bases | An aqueous solution turns dark blue-red upon the addition of concentrated sodium hydroxide. | |
| pH Sensitivity | The color of Direct Black 22 is sensitive to pH changes in the dye bath. | [1] |
Toxicological Profile
Research into the biological effects of Direct Black 22 has primarily focused on its environmental impact and potential toxicity. As an azo dye, there are concerns about its breakdown products, which can include carcinogenic aromatic amines.
Cytotoxicity and Genotoxicity
In vivo studies on the model organism Allium cepa (onion) have demonstrated that while Direct Black 22 and its byproducts may not induce direct toxicity, they can cause cytotoxicity and genotoxicity. However, the genotoxicity was observed to be reduced after remediation processes.
Experimental Protocols
Spectrophotometric Analysis for Quantification
A common method for quantifying Direct Black 22 in solution is UV-Visible spectrophotometry.
Methodology:
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Prepare a stock solution of Direct Black 22 of known concentration in deionized water.
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Create a series of standard solutions of decreasing concentrations through serial dilution.
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Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax = 476 nm) using a UV-Vis spectrophotometer.[4]
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Plot a calibration curve of absorbance versus concentration.
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Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a more specific method for the analysis of Direct Black 22, especially in complex mixtures or for studying its degradation.
Methodology:
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Instrumentation: A standard HPLC system with a UV-Vis or diode-array detector.
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
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Detection: The detector is set to monitor the absorbance at the λmax of Direct Black 22 (476 nm).
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Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of known standards.
Photo-Fenton Degradation of Direct Black 22
The Photo-Fenton process is an advanced oxidation process used to study the degradation of organic pollutants like Direct Black 22.
Methodology:
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Prepare an aqueous solution of Direct Black 22 of a known concentration.
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Adjust the pH of the solution to an acidic range (typically around 3.0) using an appropriate acid.
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Add a source of ferrous ions (Fe²⁺), such as ferrous sulfate (FeSO₄).
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Add hydrogen peroxide (H₂O₂) to the solution.
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Expose the solution to a UV light source (e.g., a UV-C lamp) or sunlight to initiate the reaction.
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Monitor the degradation of the dye over time by taking samples at regular intervals and analyzing them using spectrophotometry or HPLC.
Logical Workflow for Research
The following diagram illustrates a generalized workflow for the environmental or toxicological assessment of Direct Black 22.
Application in Drug Development and Signaling Pathways
Currently, there is a notable lack of scientific literature detailing the use of Direct Black 22 in drug development, including drug delivery, as a pharmacological agent, or as a probe for studying cellular signaling pathways. Its classification as a fluorescent dye by some commercial suppliers appears to be inaccurate, as its chemical structure (polyazo dye) is primarily associated with strong light absorption rather than fluorescence. Azo dyes are not typically fluorescent.
The primary research focus for Direct Black 22 remains in the fields of textile chemistry, environmental science, and toxicology. Professionals in drug development should be aware of its toxicological properties, particularly its potential for cytotoxicity and genotoxicity, especially when considering the safety of any residual dyes in materials that may come into contact with biological systems.
Conclusion
Direct Black 22 is a well-characterized polyazo dye with significant applications in the textile industry. For researchers, its interest lies in its chemical reactivity, particularly in degradation studies, and its toxicological profile. The provided data and protocols offer a foundation for further investigation into its environmental fate and biological effects. However, its utility in the realm of drug development and cell signaling research is not supported by current scientific evidence. Future research may explore novel applications, but for now, its relevance to pharmaceutical and biomedical research is primarily in the context of toxicology and safety assessment.
References
- 1. Direct Dyes: Properties and Applications of Direct Black 22 [primachemicals.com]
- 2. Direct Black 22|Direct Fast Black GF|CAS No: 6473-13-8 - Direct dye [chinainterdyes.com]
- 3. Direct Black 22 | C44H32N13Na3O11S3 | CID 22980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absorption [Direct Black 22] | AAT Bioquest [aatbio.com]
- 5. colorantsgroup.com [colorantsgroup.com]
